![molecular formula C23H16F2N4O2S B2482881 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326942-49-7](/img/structure/B2482881.png)
3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves a Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . The process yields novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields . A procedure has also been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis, in 53–77% yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Pd (dppf)Cl 2 -catalyzed carbonylation . More detailed information about the chemical reactions involved in the synthesis of this specific compound is not available in the sources I found.properties
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N4O2S/c1-12-4-3-5-14(8-12)20-27-21(31-28-20)19-13(2)18-22(32-19)26-11-29(23(18)30)10-15-6-7-16(24)9-17(15)25/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZILNZHPNFMBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=C(C=C(C=C5)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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